Epigenetic Intermediates: Structural, Synthetic, and Analytical Profiling of Methyl 2-methyl-5-phenylpentanoate
Epigenetic Intermediates: Structural, Synthetic, and Analytical Profiling of Methyl 2-methyl-5-phenylpentanoate
Executive Summary
Methyl 2-methyl-5-phenylpentanoate (CAS: 59339-36-5) is a highly specialized aliphatic ester utilized primarily as a foundational building block in the synthesis of advanced targeted therapeutics[1]. In contemporary medicinal chemistry, it serves as a critical precursor for the development of pyrrolidine amide-based inhibitors targeting the KDM5 (JARID1) family of histone demethylases—enzymes heavily implicated in cancer drug resistance[2]. This technical guide provides a rigorous breakdown of its molecular architecture, validated synthetic methodologies, and downstream applications in epigenetic drug discovery.
Molecular Architecture & Physicochemical Profile
The molecular structure of Methyl 2-methyl-5-phenylpentanoate is characterized by three distinct functional domains:
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The Ester Terminus: A methyl ester that serves as a protected carboxylate, allowing for controlled downstream functionalization (e.g., saponification to the free acid or reduction to an alcohol).
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The Alpha-Methyl Chiral Center: The installation of a methyl group at the C2 position introduces steric hindrance and a stereocenter. In drug design, this alpha-branching is critical for restricting the conformational flexibility of the aliphatic chain, thereby enhancing binding affinity and selectivity within the hydrophobic pockets of target proteins[2].
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The Lipophilic Phenyl Anchor: The terminal phenyl ring provides significant lipophilic bulk, driving hydrophobic interactions essential for target engagement.
Quantitative Chemical Data
The following table summarizes the core physicochemical properties of the compound, verified through commercial and literature databases[1].
| Property | Value |
| IUPAC Name | Methyl 2-methyl-5-phenylpentanoate |
| CAS Registry Number | 59339-36-5 |
| Molecular Formula | C13H18O2 |
| Molecular Weight | 206.28 g/mol |
| Appearance | Colorless Oil |
| SMILES String | COC(=O)C(C)CCCC1=CC=CC=C1 |
Validated Synthetic Workflows
While alternative modern methods such as photocatalytic Giese-type radical additions[3] and diene electrosynthesis[4] exist, the most robust, scalable, and widely utilized method for synthesizing this intermediate is the direct electrophilic alpha-alkylation of methyl 5-phenylpentanoate[2].
The following protocol is engineered as a self-validating system, ensuring that process scientists can verify the success of each step in real-time.
Protocol: Alpha-Methylation via Lithium Enolate Chemistry
Step 1: Kinetic Enolate Generation
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Procedure: To a flame-dried, argon-purged reaction vessel, dissolve methyl 5-phenylpentanoate (1.0 equiv, e.g., 52.02 mmol) in anhydrous Tetrahydrofuran (THF). Submerge the vessel in an ice-water bath to achieve an internal temperature of 0 °C. Dropwise, add Lithium Diisopropylamide (LDA, 1.1 equiv)[2]. Stir for 30 minutes.
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Mechanistic Causality: The α -protons of the ester have a pKa of approximately 25. LDA (conjugate acid pKa ~36) is a sufficiently strong base to drive deprotonation to quantitative completion. More importantly, LDA is highly sterically hindered; this prevents nucleophilic acyl substitution at the ester carbonyl, a common side reaction when using smaller alkoxide bases. The 0 °C temperature is critical to stabilize the kinetic lithium enolate and suppress unwanted Claisen self-condensation.
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Self-Validation (IPC): The reaction mixture should remain a clear, pale-yellow solution. The absence of intense coloration or precipitation confirms that moisture has been excluded and side reactions are minimized.
Step 2: Electrophilic Trapping (SN2 Alkylation)
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Procedure: To the 0 °C enolate solution, introduce Methyl Iodide (MeI, 2.7 equiv) dropwise. Remove the cooling bath and allow the reaction to naturally warm to 20 °C. Maintain stirring for 12 hours[2].
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Mechanistic Causality: Methyl iodide is an unhindered, highly reactive electrophile perfectly suited for an SN2 attack by the bulky enolate. The excess of MeI drives the equilibrium forward. Warming the reaction to 20 °C provides the necessary activation energy to overcome the steric hindrance associated with forming a new carbon-carbon bond at the α -position.
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Self-Validation (IPC): Monitor via Thin Layer Chromatography (TLC) using a 9:1 Hexanes/Ethyl Acetate solvent system. The starting material will deplete, replaced by a single new UV-active spot with a slightly higher Rf value (due to the increased lipophilicity of the added methyl group).
Step 3: Quench and Isolation
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Procedure: Quench the reaction by the slow addition of saturated aqueous NH4Cl . Extract the aqueous layer with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure[2].
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Mechanistic Causality: Saturated NH4Cl is a mild acid (pH ~5.5). It safely neutralizes unreacted LDA and protonates any residual enolate without risking the acid-catalyzed hydrolysis of the ester product.
Analytical Characterization
To confirm the structural integrity of the synthesized Methyl 2-methyl-5-phenylpentanoate, Nuclear Magnetic Resonance (NMR) spectroscopy is employed. The data below is derived from high-resolution characterization standards[3].
1H NMR Spectral Assignments (400 MHz, CDCl3)
The definitive proof of successful mono-alkylation is the appearance of a doublet at δ 1.07 ppm, representing the newly installed alpha-methyl group splitting with the single remaining alpha-proton. Over-alkylation would result in a singlet and the complete disappearance of the alpha-proton signal.
| Chemical Shift ( δ , ppm) | Multiplicity | Integration | Structural Assignment |
| 7.23 – 7.17 | Multiplet (m) | 2H | Phenyl ring (meta/ortho protons) |
| 7.13 – 7.07 | Multiplet (m) | 3H | Phenyl ring (ortho/para protons) |
| 3.59 | Singlet (s) | 3H | Ester methoxy ( −OCH3 ) |
| 2.56 – 2.50 | Multiplet (m) | 2H | Benzylic CH2 (C5 position) |
| 2.45 – 2.34 | Multiplet (m) | 1H | Alpha- CH (C2 position) |
| 1.68 – 1.49 | Multiplet (m) | 3H | Aliphatic CH2 backbone (C3, C4) |
| 1.43 – 1.33 | Multiplet (m) | 1H | Aliphatic CH2 backbone (C3, C4) |
| 1.07 | Doublet (d, J = 7.0 Hz) | 3H | Alpha-methyl ( −CH3 ) |
Applications in Epigenetic Drug Discovery
Methyl 2-methyl-5-phenylpentanoate is not an end-product; it is a highly specialized synthon used to construct the hydrophobic tail of pyrrolidine amide compounds[5]. These complex molecules are engineered to act as potent inhibitors of the KDM5 (JARID1) family of histone demethylases[2].
The KDM5 Resistance Mechanism
In oncology, rare, stochastic genetic alterations often lead to drug-resistant tumor subpopulations. The KDM5 demethylases (KDM5A, KDM5B, KDM5C, KDM5D) play a direct role in this epigenetic reprogramming, allowing cancer cells to bypass the apoptotic signals triggered by standard chemotherapies[2]. By utilizing Methyl 2-methyl-5-phenylpentanoate to synthesize KDM5 inhibitors, researchers can successfully block this demethylation pathway, resensitizing tumors to therapeutic intervention[5].
Workflow from chemical synthesis of the intermediate to epigenetic KDM5 inhibition.
References
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Fluorochem, "Methyl 2-methyl-5-phenylpentanoate (CAS 59339-36-5) Specifications". Available at:1
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Chemikart, "Methyl 2-methyl-5-phenylpentanoate | ChemScene". Available at:
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Google Patents, "US10022354B2 - Pyrrolidine amide compounds as histone demethylase inhibitors". Available at: 2
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Royal Society of Chemistry, "Supplemental Information: Giese Reaction of Alkyl Bromides using Amine Carboxyboranes". Available at: 3
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Google Patents, "WO2016057924A1 - Pyrrolidine amide compounds as histone demethylase inhibitors". Available at: 5
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Royal Society of Chemistry, "Supporting Information: Electrosynthesis". Available at: 4
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. US10022354B2 - Pyrrolidine amide compounds as histone demethylase inhibitors - Google Patents [patents.google.com]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. WO2016057924A1 - Pyrrolidine amide compounds as histone demethylase inhibitors - Google Patents [patents.google.com]
